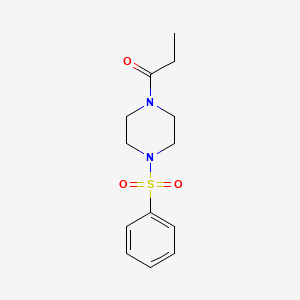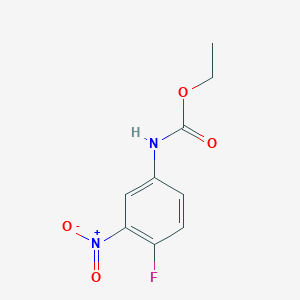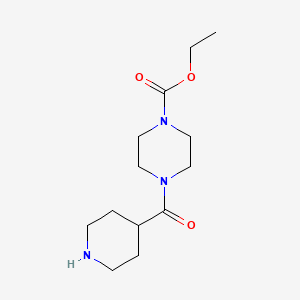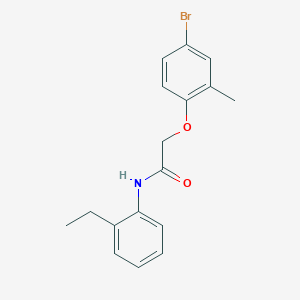![molecular formula C17H20N2O4S B5837766 N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a sulfonamide-based compound that has been synthesized through a multi-step process involving several chemical reactions.
作用机制
The mechanism of action of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide involves its ability to inhibit the activity of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the expression of genes involved in these processes. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines by regulating the activity of specific transcription factors. In addition, this compound has been shown to have neuroprotective effects by regulating the expression of genes involved in neuronal survival and function.
实验室实验的优点和局限性
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has several advantages for lab experiments, including its high purity, stability, and specificity for specific enzymes and proteins. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. These limitations need to be considered when designing experiments using this compound.
未来方向
There are several future directions for research on N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its toxicity profile. In addition, further research is needed to optimize the synthesis of this compound and to develop new analogs with improved properties. Overall, the potential of this compound for therapeutic applications makes it an exciting area of research for the future.
合成方法
The synthesis of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide involves several steps, including the reaction of 2-methoxy-4-nitrophenylsulfonamide with 3-methylphenylamine to form 2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}aniline. This intermediate product is then reacted with propanoyl chloride to form this compound. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research.
科学研究应用
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[2-methoxy-4-[(3-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-17(20)18-15-9-8-14(11-16(15)23-3)24(21,22)19-13-7-5-6-12(2)10-13/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMEHBJJUQCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)

![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)

![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)


![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)

